molecular formula C9H8N2O2S B1496748 4(3H)-Quinazolinone, 2-(methylsulfinyl)-

4(3H)-Quinazolinone, 2-(methylsulfinyl)-

Cat. No.: B1496748
M. Wt: 208.24 g/mol
InChI Key: MZWQIYODYGXZTR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a bicyclic heterocyclic scaffold comprising a benzene ring fused with a pyrimidin-4(3H)-one moiety. The compound 2-(methylsulfinyl)-4(3H)-quinazolinone features a methylsulfinyl (-S(O)CH₃) substituent at position 2 of the quinazolinone core. This sulfinyl group imparts distinct electronic and steric properties, influencing solubility, redox behavior, and biological interactions.

The methylsulfinyl moiety is electron-withdrawing, which may enhance electrophilic reactivity at the quinazolinone core. Such modifications are often pursued to optimize pharmacological profiles, as seen in other 2-substituted derivatives with demonstrated analgesic, anti-inflammatory, and antifungal activities .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-methylsulfinyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2S/c1-14(13)9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)

InChI Key

MZWQIYODYGXZTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Scientific Research Applications

The compound 4(3H)-Quinazolinone is a heterocyclic compound that has a variety of biological activities, including antibacterial, antifungal, and anticancer effects .

Scientific Research Applications

  • Antibacterial Activity A novel antibacterial with a 4(3H)-quinazolinone core was discovered through in silico screening of 1.2 million compounds for binding to a penicillin-binding protein, with subsequent demonstration of antibacterial activity against Staphylococcus aureus . Compound 27 , a quinazolinone, has potent activity against methicillin-resistant (MRSA) strains, shows low clearance and oral bioavailability, and demonstrates efficacy in mouse neutropenic thigh infection models .
  • Anticancer Activity Studies have explored the anticancer potential of quinazolinone derivatives . Eight novel quinazolinone-sulphonamide derivatives were synthesized and tested, with all compounds showing significant activity against cancerous cells and a safe profile on non-cancerous cells . Additionally, a series of 2,3,6-trisubstituted-4(3H)-quinazolinones were synthesized and tested in vitro for anticancer activity against breast cancer, hepatocellular carcinoma, cervical cancer, and promyelocytic leukemia cell lines, with all tested compounds showing anticancer activity .
  • Other Biological Activities Synthetic and natural quinazolines have a range of biological activities, including sedative, anticonvulsant, anti-inflammatory, antitumor, antibacterial, antifungal, antitubercular, antimalarial, antiviral, anti-HIV, and antihyperlipidimic activities .

Additional Information

  • A study in 2018 computationally investigated 4(3H)-quinazolinones and their fullerene derivatives, modeling their binding to 6-oxopurine phosphoribosyl transferase . The study concluded that cationic fullerene derivatives of 4(3 H)-quinazolinones are significantly more potent against bacteria than quinazolinones, with electrostatic interactions between cationic fullerene derivatives and the enzyme significantly contributing to increased binding affinity .
  • An efficient approach to quinazolin-4(3H)-ones was developed through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The method has good functional group tolerance, is transition metal and external oxidant free, and is easy to operate . Varieties of 2-aryl (heteroaryl) quinazolin-4(3 H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3 H)-one, and 3-phenyl-2 H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .
  • A green chemistry approach was used to synthesize two series of 3-substituted quinazolinones utilizing deep eutectic solvents and microwaves .

Comparison with Similar Compounds

Key Findings:
  • Antifungal Activity : Halogenation at position 7 (e.g., 7-Cl) significantly enhances antifungal potency compared to 2-substituted derivatives. The methylsulfinyl group at position 2 may lack direct antifungal efficacy but could modulate pharmacokinetics .
  • Analgesic Activity : 2-Methyl and 2-phenyl derivatives exhibit superior analgesic activity, likely due to enhanced lipophilicity and receptor interactions. The sulfinyl group’s polarity may reduce blood-brain barrier penetration, limiting CNS activity .
  • Antioxidant Activity : 2-(Methylsulfinyl)- derivatives may outperform methyl or phenyl analogues in scavenging free radicals, as sulfoxide groups can stabilize radical intermediates .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The sulfinyl group improves aqueous solubility compared to alkyl or aryl substituents, facilitating formulation .
  • Redox Behavior : Ferrocenyl derivatives exhibit reversible one-electron oxidation at ~0.5 V (vs. Ag/AgCl), whereas sulfinyl groups may participate in sulfoxide-sulfenate redox cycling .
  • Metabolism : Methylsulfinyl moieties are prone to enzymatic reduction to methylthio or oxidation to sulfone derivatives, altering activity .

Preparation Methods

Formation of 2-Methylquinazolin-4(3H)-one

  • Reaction: Anthranilic acid reacts with acetyl chloride in the presence of pyridine to form an intermediate amide.
  • Cyclization: The intermediate undergoes cyclization under controlled temperature (60–90°C) to yield 2-methyl-3-aminoquinazolin-4(3H)-one.
  • Purification: The product is isolated by precipitation with sodium bicarbonate and recrystallization from ethanol.

Functionalization to 2-(Methylsulfinyl)quinazolinone

  • Introduction of methylsulfinyl group: This step involves oxidation of the corresponding methylthio (–SCH3) precursor to methylsulfinyl (–S(=O)CH3).
  • Oxidation agents: Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), used under mild conditions to prevent over-oxidation.
  • Reaction conditions: Typically performed in organic solvents such as methanol or dichloromethane at room temperature or slightly elevated temperatures.
  • Isolation: The oxidized product is purified by recrystallization or chromatographic techniques.

Representative Synthetic Route Example

Step Reactants & Conditions Product Yield (%) Notes
1 Anthranilic acid + acetyl chloride + pyridine 2-methyl-3-aminoquinazolin-4(3H)-one ~75 Stirring at 60–90°C; sodium bicarbonate workup
2 2-methyl-3-aminoquinazolin-4(3H)-one + chloroethyl acetate + DMA + potassium acetate + reflux (6 h) Ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-yl amino) acetate ~70 Reflux in acetone/DMA solvent system
3 Hydrazine hydrate + ethanol reflux (3 h) 2-(4-oxo-2-methylquinazolin-3(4H)-yl amino) aceto hydrazide ~65 Reflux at 60–90°C, precipitation in ice
4 Oxidation of methylthio precursor with H2O2 or m-CPBA 4(3H)-Quinazolinone, 2-(methylsulfinyl)- Variable Controlled oxidation to sulfoxide

Note: The above steps are adapted from a multi-step synthesis of quinazolinone derivatives, with the oxidation step specifically tailored to introduce the methylsulfinyl group.

Alternative One-Step and One-Pot Procedures

Recent advances have reported more efficient methods for quinazolinone synthesis, including:

Characterization and Confirmation of Structure

The synthesized 4(3H)-quinazolinone, 2-(methylsulfinyl)- compounds are characterized by:

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Limitations
Multi-step synthesis Anthranilic acid Acetyl chloride, pyridine, chloroethyl acetate, hydrazine hydrate, oxidants Well-established, versatile Time-consuming, multiple purifications
One-step synthesis o-Anthranilic acid Acid catalysis, chloroacetonitrile (excess), mild conditions Simple, fewer steps Excess reagent use, limited scope
One-pot synthesis 2-chloromethylquinazolinones Reflux, nucleophilic substitution Efficient, reduced reaction time Requires precise control
Oxidation to sulfoxide Methylthioquinazolinone H2O2, m-CPBA, mild solvents Selective oxidation Over-oxidation risk

Research Findings and Optimization Notes

  • The oxidation step to introduce the methylsulfinyl group is critical and must be carefully monitored to avoid further oxidation to sulfone.
  • Reaction temperatures between 0°C to room temperature favor selective sulfoxide formation.
  • Purification by recrystallization and chromatographic methods ensures high purity, essential for biological testing.
  • Spectral data consistently confirm the presence of the methylsulfinyl substituent and quinazolinone core, validating synthetic protocols.

Q & A

Q. What are the standard synthetic routes for preparing 2-substituted-4(3H)-quinazolinone derivatives such as 2-(methylsulfinyl)-4(3H)-quinazolinone?

  • Methodological Answer : Two primary methods are widely used:
  • Condensation with Catalysts : A mixture of aldehyde and 2-aminobenzamide, catalyzed by starch sulphuric acid (20 wt%), stirred at 80°C for 25 minutes, followed by recrystallization in ethanol .
  • Phosphorus Pentoxide (P₂O₅)-Amine Systems : Reaction of methyl N-acetylanthranilate with amine hydrochlorides and P₂O₅ at 180°C, yielding 2-methyl-4(3H)-quinazolinone derivatives. Higher temperatures (250°C) favor 4-quinazolinamine formation .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol, chloroform) for recrystallization .

Q. How can researchers characterize the purity and structural integrity of 2-(methylsulfinyl)-4(3H)-quinazolinone?

  • Methodological Answer :
  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring .
  • Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups (e.g., methylsulfinyl, quinazolinone ring) .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
  • HPLC : Assess purity (>98% as per commercial standards) .

Advanced Questions

Q. How do substituents at the 2- and 3-positions of the quinazolinone core influence its biological activity?

  • Methodological Answer :
  • Antifungal Activity : Halogen substituents at position 7 (e.g., Cl) enhance activity against filamentous fungi. For example, 7-Cl derivatives showed superior in vitro efficacy compared to fluconazole .
  • Antibacterial Activity : Methylsulfinyl groups at position 2 improve binding to penicillin-binding proteins (PBPs) in Staphylococcus aureus. Hydrophobic substituents optimize pharmacokinetics (e.g., oral bioavailability in murine models) .
  • SAR Strategy : Use logP calculations and molecular docking to balance hydrophobicity and target affinity .

Q. What strategies resolve discrepancies in reported biological activities of 2-(methylsulfinyl)-4(3H)-quinazolinone derivatives?

  • Methodological Answer :
  • Assay Standardization : Compare MIC values across consistent protocols (e.g., CLSI guidelines) .
  • Purity Validation : Eliminate synthetic byproducts via HPLC or column chromatography .
  • In Vivo/In Vitro Correlation : Address species-specific metabolism (e.g., murine vs. rat half-life differences). For instance, a 7-Cl derivative had a 1-hour half-life in mice but 6–9 hours in rats, affecting efficacy .

Q. What computational approaches are used to predict the binding affinity of 2-(methylsulfinyl)-4(3H)-quinazolinone derivatives to target proteins?

  • Methodological Answer :
  • In Silico Screening : Molecular docking against PBPs or fungal cytochrome P450 enzymes (e.g., CYP51) to prioritize candidates .
  • Pharmacokinetic Modeling : Predict clearance and oral bioavailability using software like GastroPlus or ADMET Predictor .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of 2-(methylsulfinyl)-4(3H)-quinazolinone derivatives?

  • Methodological Answer :
  • Toxicity Profiling : Compare TDLo (lowest toxic dose) across species (e.g., rat vs. mouse) and routes (oral vs. intravenous). For example, a derivative showed moderate toxicity at 10 mg/kg in rodents .
  • Mechanistic Studies : Differentiate between on-target (e.g., antifungal activity) and off-target effects (e.g., mitochondrial toxicity) using transcriptomics .
  • Dose Escalation : Establish NOAEL (no observed adverse effect level) in 28-day repeated-dose studies .

Key Research Findings Table

Biological ActivityKey SubstituentsEfficacy (In Vitro/In Vivo)Reference
Antifungal7-Cl, 2-methylsulfinylIC₅₀ = 0.12 µM (vs. C. albicans)
Antibacterial (MRSA)2-methylsulfinyl, 3-NH₂MIC = 1 µg/mL; murine model ED₅₀ = 25 mg/kg
Anti-inflammatory2-hydroxyphenylCOX-2 inhibition (IC₅₀ = 8.7 µM)

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